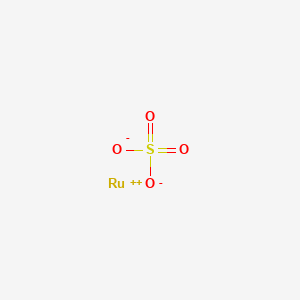

Ruthenium(II) sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

O4RuS |

|---|---|

Molecular Weight |

197.1 g/mol |

IUPAC Name |

ruthenium(2+);sulfate |

InChI |

InChI=1S/H2O4S.Ru/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |

InChI Key |

DKNJHLHLMWHWOI-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)[O-].[Ru+2] |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Ru+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to DFT Calculations for Ruthenium(II) Sulfate Electronic Structure

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of Density Functional Theory (DFT) as applied to the electronic structure of Ruthenium(II) sulfate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and, instead, to impart a robust understanding of the "why" behind each methodological choice. This document is structured to empower researchers to not only perform these calculations but to do so with a high degree of confidence and scientific rigor.

Introduction: The Significance of Ruthenium Complexes and Electronic Structure

Ruthenium-based compounds have garnered significant interest in medicinal chemistry and drug development, primarily for their potential as anticancer agents.[1] The efficacy and mechanism of action of these complexes are intrinsically linked to their electronic structure. Understanding the distribution of electrons, the nature of chemical bonds, and the energies of frontier molecular orbitals is paramount for rational drug design and the prediction of reactivity.

Density Functional Theory (T) is a powerful computational method that allows for the investigation of electronic structure from first principles.[2][3] By leveraging DFT, we can gain insights into the therapeutic potential of molecules like this compound, guiding the synthesis of more effective and targeted drug candidates.

Theoretical Foundations: A Primer on Density Functional Theory

A solid theoretical understanding is crucial for the effective application of any computational method. DFT is built upon the foundational Hohenberg-Kohn theorems and the practical Kohn-Sham equations.

The Hohenberg-Kohn Theorems

The Hohenberg-Kohn (HK) theorems provide the theoretical bedrock for DFT.[4][5]

-

First HK Theorem: This theorem states that the ground-state electron density of a system uniquely determines its external potential, and thus all ground-state properties of the system.[5] This is a profound statement, as it means we can, in principle, calculate all properties of a molecule from its electron density, a function of only three spatial coordinates, rather than the much more complex many-electron wavefunction.[6]

-

Second HK Theorem: This theorem establishes a variational principle for the energy functional.[4] It states that the true ground-state electron density will yield the lowest possible energy for the system. This allows us to systematically search for the ground-state density and, by extension, the ground-state energy.

The Kohn-Sham Equations

While the HK theorems are elegant, they don't provide a direct method for calculating the kinetic energy of the electrons. The Kohn-Sham (KS) equations offer a practical solution by introducing a fictitious system of non-interacting electrons that share the same electron density as the real, interacting system.[7][8] The KS equations are a set of Schrödinger-like equations for these non-interacting electrons, moving in an effective potential.[9][10] This approach allows for the accurate calculation of the majority of the kinetic energy, with the remaining complex many-body effects bundled into the exchange-correlation functional.[8]

Comprehensive Computational Methodology

The accuracy and reliability of a DFT calculation hinge on a series of well-informed choices regarding the computational setup. This section provides a detailed, step-by-step protocol for studying the electronic structure of this compound.

Software Selection

Several quantum chemistry software packages are capable of performing DFT calculations on transition metal complexes. Popular choices include Gaussian, ORCA, and Materials Studio (with the CASTEP module).[11][12][13] For this guide, we will reference the general workflow applicable to most modern software.

Model Construction

The initial step is to build the 3D structure of this compound (RuSO₄). This can be done using the graphical interface of the chosen software or by importing a structure from a database like PubChem.[14] It is crucial to start with a reasonable initial geometry.

The Art of Choosing a Functional

The exchange-correlation (XC) functional is the heart of a DFT calculation, as it approximates the complex many-body interactions between electrons.[15] The choice of functional significantly impacts the accuracy of the results. For transition metal complexes like those containing Ruthenium, hybrid functionals are often a good starting point.[16]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance of accuracy and computational cost for a variety of systems, including transition metal complexes.[16][17]

-

PBE0: Another popular hybrid functional that is often a reliable choice.

-

M06 Suite (M06, M06-2X, M06-L): These functionals are known to perform well for systems with significant non-covalent interactions and for main-group and transition-metal chemistry.

Recommendation for this compound: A hybrid functional like B3LYP or PBE0 is a sound choice. For enhanced accuracy, especially if weak interactions are of interest, the M06 functional could be considered.

Basis Set Selection: Describing the Electrons

A basis set is a set of mathematical functions used to represent the electronic wavefunctions.

-

For Ruthenium: Due to the large number of core electrons and the importance of relativistic effects in heavier elements, an Effective Core Potential (ECP) is highly recommended.[18] The LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) basis set is a common and effective choice for Ruthenium, as it replaces the core electrons with a potential, reducing computational cost while accounting for relativistic effects.[11][18][19][20] The Stuttgart/Dresden (SDD) ECP is another viable option.[12]

-

For Sulfur and Oxygen: For the lighter atoms, Pople-style basis sets such as 6-31G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are appropriate. The 6-31G(d,p) basis set provides a good balance of accuracy and efficiency.

Spin State and Solvation

-

Spin Multiplicity: Ruthenium is a transition metal and can exist in different spin states.[21] For Ruthenium(II) (a d⁶ metal), a singlet ground state (spin multiplicity of 1) is expected in an octahedral or similar coordination environment, but it is always good practice to check the stability of other possible spin states (e.g., a triplet state).

-

Solvation Model: If the properties of this compound in solution are of interest, a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed to account for the bulk solvent effects.[11]

Step-by-Step Computational Workflow

The following protocol outlines the key steps in the DFT calculation:

-

Geometry Optimization: The initial structure of this compound must be optimized to find its lowest energy conformation.[13][22] This is a crucial step as all subsequent electronic property calculations depend on the optimized geometry.

-

Frequency Calculation: After optimization, a frequency calculation should be performed. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[11][12]

-

Single-Point Energy Calculation: With the validated ground-state geometry, a single-point energy calculation is performed to obtain the final electronic energy and wavefunction. This step is often done with a larger basis set for improved accuracy if a smaller one was used for optimization.

-

Population and Orbital Analysis: Post-processing of the wavefunction from the single-point calculation is necessary to extract the desired electronic structure information. This includes:

-

Mulliken Population Analysis or Natural Bond Orbital (NBO) Analysis: To determine the partial atomic charges and understand the charge distribution within the molecule.[23][24][25] NBO analysis is generally considered more robust than Mulliken analysis.[24]

-

Frontier Molecular Orbital (FMO) Analysis: To visualize and analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic stability.

-

Density of States (DOS) Analysis: To understand the distribution of electronic states as a function of energy.[26][27][28]

-

The entire DFT workflow can be visualized as follows:

Caption: A flowchart illustrating the key stages of a DFT calculation for electronic structure analysis.

Analysis and Interpretation of Electronic Structure Data

The output of a DFT calculation is a wealth of data. The key is to extract meaningful chemical insights.

Quantitative Data Summary

The following table summarizes the key computational parameters for a robust DFT study of this compound.

| Parameter | Recommended Choice | Rationale |

| Software | Gaussian, ORCA, etc. | Widely used and validated for transition metals. |

| Functional | B3LYP or PBE0 | Good balance of accuracy and cost for Ru complexes.[16][17] |

| Basis Set (Ru) | LANL2DZ | Accounts for relativistic effects with an ECP.[11][18] |

| Basis Set (S, O) | 6-31G(d,p) | Standard Pople-style basis set for non-metals. |

| Solvation | PCM (e.g., water) | Simulates the effect of a solvent environment.[11] |

| Spin Multiplicity | 1 (Singlet) | Expected for a d⁶ metal in this coordination. |

Interpreting the Results

-

Natural Bond Orbital (NBO) Analysis: The NBO analysis will provide natural atomic charges on the Ruthenium, Sulfur, and Oxygen atoms. This will reveal the extent of charge transfer and the ionic/covalent nature of the bonds. For instance, a large positive charge on Ruthenium would indicate significant electron donation from the sulfate ligand.

-

Frontier Molecular Orbitals (HOMO & LUMO): The visualization of the HOMO and LUMO provides crucial insights.

-

HOMO: Represents the ability to donate an electron. Its character (e.g., metal-centered, ligand-centered) indicates the likely site of oxidation.

-

LUMO: Represents the ability to accept an electron. Its character indicates the likely site of reduction.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is related to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity.

-

-

Density of States (DOS): The DOS plot shows the number of available electronic states at each energy level.[26][29] The partial DOS (PDOS) can be used to decompose the total DOS into contributions from individual atoms or orbital types (s, p, d). This is particularly useful for understanding the contribution of Ruthenium's d-orbitals to the frontier orbital region.

A conceptual diagram of the DFT components is shown below:

Caption: The relationship between core components in a DFT calculation.

Conclusion

This guide has provided a comprehensive framework for performing and interpreting DFT calculations on this compound. By carefully selecting the functional and basis set, and by following a systematic workflow, researchers can obtain reliable and insightful data on the electronic structure of this and similar Ruthenium complexes. These computational insights are invaluable for understanding reactivity, predicting properties, and ultimately, for the rational design of new therapeutic agents.

References

-

Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. Available at: [Link]

-

Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. Available at: [Link]

-

MAVENs. (2025). Hohenberg-Kohn Theorem. Available at: [Link]

-

Wikipedia. (n.d.). Kohn–Sham equations. Retrieved February 23, 2026, from [Link]

-

MAVENs. (2025). Kohn-Sham Equation. Available at: [Link]

-

Osborne, T. J. (n.d.). The Hohenberg-Kohn theorem. Research Notes. Available at: [Link]

-

Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. Available at: [Link]

-

ResearchGate. (2023, March 17). In DFT, what is Density of states raw meaning? Available at: [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Available at: [Link]

-

Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. Available at: [Link]

-

Computational Chemistry from Laptop to HPC. (n.d.). Hohenberg–Kohn theorems. Available at: [Link]

-

Scribd. (n.d.). Hohenberg-Kohn DFT Principles Explained. Available at: [Link]

-

SCM. (2025). Dos: Density of States. ADF 2025.1 documentation. Available at: [Link]

-

Ertekin Binbay, N. (2020). Comparative DFT Study of a Ruthenium Complex. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 351–360. Available at: [Link]

-

Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). Computational Electrochemistry: The Aqueous Ru2+/Ru3+ Reduction Potential. The Journal of Physical Chemistry B, 111(16), 4422–4430. Available at: [Link]

-

Gabrielsson, A., et al. (2014). Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes. Physical Chemistry Chemical Physics, 16(36), 19478–19486. Available at: [Link]

-

FLEUR. (n.d.). 1. Density of states. Retrieved February 23, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Mechanism and optimization of ruthenium-catalyzed oxalamide synthesis using DFT. RSC Advances. Available at: [Link]

-

ACS Omega. (2020). Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands. ACS Omega, 5(51), 33037–33045. Available at: [Link]

-

University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Available at: [Link]

-

ÉM. (2018, November 9). Lab 4: The Electronic Band Structure and Density of States. Available at: [Link]

-

iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Available at: [Link]

-

ResearchGate. (2024, September 9). Asking about Metal complex DFT calculations? Available at: [Link]

-

Diva-Portal.org. (2018). Valence Band Properties of the Ruthenium Complex Catalyst Using Ab Initio Theory. Available at: [Link]

-

Quora. (2021, March 19). What does a density of states (dos) plot show (density functional theory, band structure, density of state, terminology, matter modeling)? Available at: [Link]

-

Burke Group. (2008, December 15). Which functional should I choose? Available at: [Link]

-

The Journal of Chemical Physics. (2021). Generalized Kohn–Sham equations with accurate total energy and single-particle eigenvalue spectrum. The Journal of Chemical Physics, 155(22). Available at: [Link]

-

Cramer, C. J., & Truhlar, D. G. (2009). Density functional theory for transition metals and transition metal chemistry. Physical Chemistry Chemical Physics, 11(46), 10757–10816. Available at: [Link]

-

Q-Chem. (2022, July 14). 5.2 Kohn-Sham Density Functional Theory. Q-Chem Manual. Available at: [Link]

-

Royal Society of Chemistry. (2009). Density functional theory for transition metals and transition metal chemistry. Physical Chemistry Chemical Physics, 11(46), 10757-10816. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Density functional theory. Retrieved February 23, 2026, from [Link]

-

QuantumATK. (2025). Electronic Structure: Density Functional Theory. QuantumATKX-2025.06 Documentation. Available at: [Link]

-

WebElements. (n.d.). Ruthenium. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2021). Computational Discovery of Transition-metal Complexes: From High-throughput Screening to Machine Learning. Chemical Reviews, 121(14), 8657–8722. Available at: [Link]

-

Chemistry Stack Exchange. (2012, June 4). How should I go about picking a functional for DFT calculations? Available at: [Link]

-

American Elements. (n.d.). Ruthenium Sulfate. Retrieved February 23, 2026, from [Link]

-

MDPI. (2022). Molecular Design, Spectroscopic, DFT, Pharmacological, and Molecular Docking Studies of Novel Ruthenium(III)–Schiff Base Complex: An Inhibitor of Progression in HepG2 Cells. Molecules, 27(20), 7085. Available at: [Link]

-

Universität Augsburg. (2003). Electronic Structure: Density Functional Theory. Available at: [Link]

-

National Center for Biotechnology Information. (2022). DFT Case Study on the Comparison of Ruthenium-Catalyzed C–H Allylation, C–H Alkenylation, and Hydroarylation. ACS Omega, 7(7), 6143–6152. Available at: [Link]

-

MDPI. (2024). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. International Journal of Molecular Sciences, 25(13), 6931. Available at: [Link]

-

Reddit. (2025, March 11). DFT from crystal structure. r/comp_chem. Available at: [Link]

-

YouTube. (2023, November 2). Full course || Physics thesis on Structural & Electronic Properties ; DFT approach. Available at: [Link]

-

RSC Publishing. (2025). Preparation of ruthenium electrode materials and their application to the bactericidal properties of acidic electrolyzed oxidizing water. RSC Advances. Available at: [Link]

-

Wikipedia. (n.d.). Ruthenium. Retrieved February 23, 2026, from [Link]

-

WebElements. (n.d.). Ruthenium: properties of free atoms. Retrieved February 23, 2026, from [Link]

-

Science.gov. (2025). Redox potentials and electronic structures of organic complexes of ruthenium and rhodium. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Ruthenium. Periodic Table. Retrieved February 23, 2026, from [Link]

Sources

- 1. Ruthenium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. Electronic Structure: Density Functional Theory — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

- 4. Hohenberg-Kohn Theorem | MAVENs [mavens-group.github.io]

- 5. Hohenberg–Kohn theorems — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 6. researchgate.net [researchgate.net]

- 7. Kohn–Sham equations - Wikipedia [en.wikipedia.org]

- 8. Kohn-Sham Equation | MAVENs [mavens-group.github.io]

- 9. grokipedia.com [grokipedia.com]

- 10. 5.2 Kohn-Sham Density Functional Theory⣠Chapter 5 Density Functional Theory ⣠Q-Chem 6.0 Userâs Manual [manual.q-chem.com]

- 11. Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism and optimization of ruthenium-catalyzed oxalamide synthesis using DFT - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03182B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound | O4RuS | CID 21940806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dft.uci.edu [dft.uci.edu]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. comp.chem.umn.edu [comp.chem.umn.edu]

- 19. diva-portal.org [diva-portal.org]

- 20. mdpi.com [mdpi.com]

- 21. WebElements Periodic Table » Ruthenium » index [webelements.com]

- 22. reddit.com [reddit.com]

- 23. youtube.com [youtube.com]

- 24. q-chem.com [q-chem.com]

- 25. NBO [cup.uni-muenchen.de]

- 26. researchgate.net [researchgate.net]

- 27. 1. Density of states - FLEUR [flapw.de]

- 28. Lab 4: The Electronic Band Structure and Density of States | ÉM [eamonnmurray.gitlab.io]

- 29. quora.com [quora.com]

Methodological & Application

Application Note: Ruthenium(II) Sulfate Precursors for High-Stability Acidic Water Oxidation

Topic: Application of Ruthenium(II) Sulfate in Water Oxidation Catalysis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals (Transitioning to Electrochemical Materials)

Executive Summary & Strategic Rationale

Ruthenium-based catalysts (RuO₂ and its derivatives) represent the gold standard for the Oxygen Evolution Reaction (OER) in acidic media, a critical component of Proton Exchange Membrane (PEM) electrolyzers. While Iridium is more stable, Ruthenium offers superior intrinsic catalytic activity and lower cost.

The application of Ruthenium Sulfate (specifically as a precursor for electrodeposition or hydrothermal synthesis) has emerged as a pivotal strategy for two reasons:

-

Morphological Control: Sulfate-based electroplating baths yield highly porous, nanostructured metallic Ru films that can be anodically oxidized into high-surface-area RuOₓ.

-

Anion Stabilization (The "Oxyanion Effect"): Recent breakthrough studies indicate that residual surface sulfate (

) or specifically anchored sulfate groups can stabilize under-coordinated Ru atoms, preventing the fatal over-oxidation to soluble

This guide details the protocol for transforming Ruthenium Sulfate precursors into high-performance OER electrocatalysts, emphasizing the stabilization mechanism and electrochemical characterization.

Mechanistic Insight: The Sulfate Stabilization Effect[1]

To apply this catalyst effectively, one must understand the failure mode it prevents. In acidic OER, RuO₂ degrades via the Lattice Oxygen Oxidation Mechanism (LOM) . Oxygen vacancies form, leaving adjacent Ru atoms highly unstable; these oxidize to

The Sulfate Solution: Sulfate anions, derived from the Ru(II/III) sulfate precursor or added to the electrolyte, adsorb onto the catalyst surface. Unlike phosphate (which can poison activity), sulfate acts as a "spectator-guardian." It coordinates to the Ru centers, increasing the energy barrier for Ru dissolution while allowing water nucleophilic attack (WNA) to proceed.

Diagram 1: Mechanism of Sulfate-Stabilized Water Oxidation

Caption: Workflow transforming Ru-Sulfate precursor to active catalyst, highlighting the sulfate stabilization of high-valent intermediates.

Experimental Protocols

Protocol A: Electrodeposition of Nanostructured Ru from Sulfate Bath

Use this protocol to create a binder-free electrode directly on a conductive substrate.

Reagents:

-

Precursor: Ruthenium(III) Nitrosyl Sulfate (

) or Ruthenium(III) Sulfate solution (often sold as "Ru-Sulfate plating solution"). Note: Ru(II) is generated in situ during the cathodic process. -

Acid: Sulfuric Acid (

), 98%. -

Substrate: Titanium Foil (polished) or Glassy Carbon.

Equipment: Potentiostat (e.g., Biologic, Autolab), 3-electrode cell.

Step-by-Step Methodology:

-

Substrate Preparation:

-

Polish Titanium foil with 400-1200 grit SiC paper.

-

Sonicate in acetone, ethanol, and DI water (10 min each).

-

Critical Step: Etch Ti in

for 30 seconds to remove native oxide (ensure safety protocols). Rinse immediately.

-

-

Electrolyte Formulation:

-

Prepare

Ru (metal basis) using the Ruthenium Sulfate precursor. -

Adjust acidity to pH 1.5 using

. -

Optional: Add

Sulfamic acid to reduce internal stress in the film.

-

-

Electrodeposition (Galvanostatic):

-

Setup: Working Electrode (Ti), Counter Electrode (Pt wire), Reference Electrode (Ag/AgCl).

-

Condition: Apply a constant cathodic current of

. -

Duration: 10–30 minutes (controls thickness).

-

Observation: Vigorous hydrogen evolution will occur (this acts as a dynamic template, creating a porous "foam-like" structure).

-

-

Post-Treatment:

-

Rinse gently with DI water. Do not dry if proceeding immediately to activation.

-

Protocol B: Electrochemical Activation & OER Testing

The deposited metallic Ru must be oxidized to the active

-

Activation (Cyclic Voltammetry):

-

Electrolyte:

(freshly prepared). -

Scan Range:

to -

Scan Rate:

. -

Cycles: Run 50–100 cycles until the CV curves stabilize.

-

Signal: You will see the growth of broad redox peaks between

, corresponding to

-

-

Performance Testing (LSV):

-

Technique: Linear Sweep Voltammetry.

-

Range:

to -

Scan Rate:

(slow scan to minimize capacitive current). -

iR Compensation: Measure solution resistance (

) via EIS (100 kHz) and apply 95% compensation.

-

Diagram 2: Experimental Workflow & Decision Tree

Caption: Operational decision tree for synthesizing and validating Ru-Sulfate derived catalysts.

Data Analysis & Interpretation

When analyzing the performance of your Ruthenium Sulfate-derived catalyst, use the following benchmarks.

Key Performance Indicators (KPIs)

| Metric | Definition | Target Value (State-of-the-Art) | Interpretation |

| Overpotential ( | Potential required to reach | Lower is better. High values indicate poor intrinsic activity or high resistance. | |

| Tafel Slope | Slope of | Indicates the rate-determining step. | |

| Stability ( | Time to failure at constant | Ru-Sulfate derived films often outlast commercial | |

| Double Layer Capacitance ( | Extracted from CV at non-Faradaic region. | Proportional to Electrochemically Active Surface Area (ECSA). |

Troubleshooting Common Issues

-

Film Delamination:

-

Cause: Internal stress from rapid hydrogen evolution during deposition.

-

Fix: Reduce current density to

or increase bath temperature to

-

-

Rapid Activity Decay (Corrosion):

References

-

Mechanism of Water Oxidation by Ru Catalysts: Concepcion, J. J., Jurss, J. W., Templeton, J. L., & Meyer, T. J. (2008). One site is enough. Catalytic water oxidation by molecular ruthenium complexes. Journal of the American Chemical Society, 130(50), 16462-16463.

-

Sulfate Stabilization Strategy (Oxyanion Protection): Xue, Y., et al. (2023). Stabilizing ruthenium dioxide with cation-anchored sulfate for durable oxygen evolution in proton-exchange membrane water electrolyzers. Nature Communications, 14, 1000+. (Note: This refers to the general mechanism of sulfate anchoring on RuO2).

-

Electrodeposition of Ru from Sulfate Baths: R. Padiyath et al. (2021). Electrodeposition of Ru onto Ru and Au Seed Layers from Solutions of Ruthenium Nitrosyl Sulfate.[3] Journal of The Electrochemical Society.[4]

-

General Review of Acidic OER Catalysts: Lee, Y., Suntivich, J., May, K. J., Perry, E. E., & Shao-Horn, Y. (2012). Synthesis and activities of rutile IrO2 and RuO2 nanoparticles for oxygen evolution in acid and alkaline solutions. The Journal of Physical Chemistry Letters, 3(3), 399-404.

Sources

Application Notes and Protocols for Olefin Metathesis Reactions Catalyzed by Ruthenium(II) Complexes

Introduction: The Transformative Power of Ruthenium-Catalyzed Olefin Metathesis

Olefin metathesis has revolutionized the landscape of modern organic synthesis, providing an exceptionally powerful and versatile tool for the formation of carbon-carbon double bonds.[1][2] This reaction, which involves the exchange of substituents between different olefins, has found widespread applications in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] The development of well-defined Ruthenium(II) carbene complexes, pioneered by Nobel laureate Robert H. Grubbs, has been a major driver of this transformation.[3] These catalysts, often referred to as Grubbs catalysts, are renowned for their remarkable functional group tolerance, stability in the presence of air and moisture, and high activity, making them the catalysts of choice for a broad range of metathesis reactions.[4][5][6]

This guide provides an in-depth exploration of the practical aspects of performing olefin metathesis reactions using Ruthenium(II) complexes. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology in their synthetic endeavors. We will delve into the mechanistic underpinnings of the catalytic cycle, provide guidance on catalyst selection, and present detailed protocols for the most common types of metathesis reactions: Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for olefin metathesis, first proposed by Yves Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[1][7][8] The catalytic cycle, illustrated below, is initiated by the reaction of the ruthenium carbene precatalyst with an olefin substrate.

Caption: A generalized experimental workflow for Ruthenium-catalyzed olefin metathesis.

Detailed Application Protocols

Ring-Closing Metathesis (RCM): Synthesis of a Macrocyclic Lactone

RCM is a powerful method for the synthesis of cyclic compounds, particularly macrocycles, which are prevalent in many natural products and pharmaceuticals. [3][9]The intramolecular reaction of a diene is entropically favored by the formation of a volatile byproduct, typically ethylene. [6] Protocol: Synthesis of a 14-Membered Macrocyclic Lactone

-

Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of argon.

-

Substrate and Solvent Addition: The diene substrate (1.0 equiv) is dissolved in degassed toluene to achieve a final concentration of 0.01 M. The solution is stirred under argon for 15 minutes to ensure it is deoxygenated.

-

Catalyst Addition: Grubbs Second Generation catalyst (G2) (0.02 equiv, 2 mol%) is added to the stirred solution under a positive flow of argon.

-

Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching the Reaction: Upon completion, the reaction is cooled to room temperature and a few drops of ethyl vinyl ether are added to quench the catalyst. The mixture is stirred for 30 minutes.

-

Ruthenium Removal: The solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane and passed through a short plug of silica gel to remove the majority of the ruthenium byproducts. For pharmaceutical applications requiring very low ruthenium levels, further purification using specialized scavengers may be necessary. [10]7. Purification: The crude product is purified by column chromatography on silica gel to afford the desired macrocyclic lactone.

Cross-Metathesis (CM): Synthesis of a Substituted Alkene

CM involves the reaction between two different olefins and is a valuable tool for constructing complex acyclic molecules. [7][11]Selectivity can be a challenge due to the potential for homodimerization of each starting olefin. [11]However, by carefully choosing substrates with different reactivities and optimizing reaction conditions, high yields of the desired cross-product can be achieved.

Protocol: Cross-Metathesis of 1-Octene with Methyl Acrylate

-

Preparation of the Reaction Vessel: A clean, dry vial equipped with a magnetic stir bar is charged with 1-octene (1.2 equiv) and methyl acrylate (1.0 equiv).

-

Solvent and Degassing: Anhydrous and degassed dichloromethane (DCM) is added to achieve a substrate concentration of 0.5 M. The vial is sealed with a septum and the solution is sparged with argon for 10 minutes.

-

Catalyst Addition: Hoveyda-Grubbs Second Generation catalyst (HG2) (0.01 equiv, 1 mol%) is added as a solution in a small amount of degassed DCM via syringe.

-

Reaction Conditions: The reaction is stirred at 40 °C for 4-6 hours. Reaction progress is monitored by GC-MS to observe the formation of the cross-product and any homodimers.

-

Work-up and Purification: The reaction is cooled to room temperature and quenched with ethyl vinyl ether. The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to isolate the desired cross-metathesis product.

Ring-Opening Metathesis Polymerization (ROMP): Synthesis of a Functionalized Polymer

ROMP is a chain-growth polymerization that utilizes cyclic olefins as monomers. [8][12]The driving force for this reaction is the relief of ring strain in the monomer. [2]Ruthenium catalysts are particularly well-suited for ROMP due to their ability to tolerate a wide variety of functional groups on the monomer, enabling the synthesis of highly functionalized polymers. [12][13] Protocol: ROMP of a Norbornene Derivative

-

Monomer and Solvent Preparation: A norbornene-functionalized monomer (100 equiv) is weighed into a Schlenk tube equipped with a magnetic stir bar. The tube is evacuated and backfilled with argon three times. Degassed chlorobenzene is added via syringe to achieve a monomer concentration of 1.0 M.

-

Initiator Preparation: In a separate glovebox or under a positive pressure of argon, Grubbs Third Generation catalyst (G3) (1.0 equiv) is dissolved in a small amount of degassed chlorobenzene.

-

Polymerization: The initiator solution is rapidly injected into the stirring monomer solution. The polymerization is typically very fast and may be accompanied by an increase in viscosity. The reaction is allowed to stir for 1-2 hours to ensure complete conversion.

-

Termination: The polymerization is terminated by the addition of an excess of ethyl vinyl ether. The solution is stirred for an additional 30 minutes.

-

Polymer Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of rapidly stirring methanol. The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, presence of impurities (e.g., oxygen, water, coordinating functional groups), insufficient temperature. | Use a fresh batch of catalyst, ensure rigorous degassing of solvents and reagents, pre-treat substrate to remove impurities, increase reaction temperature. |

| Formation of Oligomers in RCM | Reaction concentration is too high. | Perform the reaction under high dilution conditions (≤0.01 M). Consider slow addition of the substrate to the catalyst solution. |

| Catalyst Decomposition | High temperature, presence of reactive functional groups, prolonged reaction time. | Reduce the reaction temperature, use a more stable catalyst (e.g., Hoveyda-Grubbs type), consider using a catalyst inhibitor to quench the reaction upon completion. [14] |

| Poor Selectivity in CM | Similar reactivity of the two olefin partners. | Use one olefin in excess, choose olefins with different electronic and steric properties, screen different catalysts. |

Conclusion

Ruthenium(II) catalyzed olefin metathesis is an indispensable tool in modern chemical synthesis. A thorough understanding of the underlying mechanism, careful selection of the appropriate catalyst, and adherence to optimized reaction protocols are paramount for achieving successful outcomes. The guidelines and protocols presented in this document provide a solid foundation for researchers to confidently and effectively apply this powerful technology to a wide range of synthetic challenges in both academic and industrial settings.

References

-

Olefin Metathesis - Master Organic Chemistry. [Link]

-

Recent Advances in Ruthenium-Based Olefin Metathesis - PMC - NIH. [Link]

-

Video: Olefin Metathesis Polymerization: Overview - JoVE. [Link]

-

Ruthenium Alkylidene Initiated Living Ring-Opening Metathesis Polymerization (ROMP) of 3-Substituted Cyclobutenes | Macromolecules - ACS Publications. [Link]

-

Increasing the Initiation Efficiency of Ruthenium-Based Ring-Opening Metathesis Initiators: Effect of Excess Phosphine | Request PDF - ResearchGate. [Link]

-

Mechanochemical ring-opening metathesis polymerization: development, scope, and mechano-exclusive polymer synthesis - RSC Publishing. [Link]

-

Ruthenium Catalysts for Ring-Opening Metathesis Polymerization (ROMP) and Related Chemistry | Request PDF - ResearchGate. [Link]

-

Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology - MDPI. [Link]

-

Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene - Polymer Chemistry (RSC Publishing). [Link]

-

Recent advances in ruthenium-based olefin metathesis - Chemical Society Reviews (RSC Publishing). [Link]

-

Grubbs Reaction - J&K Scientific LLC. [Link]

-

Decomposition of Ruthenium Olefin Metathesis Catalyst - MDPI. [Link]

-

Olefin Metathesis - Chemistry LibreTexts. [Link]

-

Olefin Metathesis Mechanism | Organic Chemistry - YouTube. [Link]

-

Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles - PMC. [Link]

-

Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. [Link]

-

Olefin Metathesis, Grubbs Reaction - Organic Chemistry Portal. [Link]

-

Ruthenium Catalyzed Metathesis of Conjugated Polyenes. [Link]

-

Styrene Cross-metathesis Using Low Catalyst Concentrations. [Link]

-

Hoveyda–Grubbs Catalyst - Encyclopedia.pub. [Link]

-

Cross Metathesis - Organic Chemistry Portal. [Link]

-

Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline - Organic Syntheses Procedure. [Link]

-

Highly Efficient Ruthenium Catalysts for the Formation of Tetrasubstituted Olefins via Ring-Closing Metathesis | Organic Letters - ACS Publications. [Link]

-

Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities - University of Windsor. [Link]

-

Tandem catalysis of ring-closing metathesis/atom transfer radical reactions with homobimetallic ruthenium–arene complexes - Beilstein Journals. [Link]

-

Fishing for the right catalyst for the cross-metathesis reaction of methyl oleate with 2-methyl-2-butene - RSC Publishing. [Link]

-

Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development - ACS Publications. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in ruthenium-based olefin metathesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Olefin Metathesis Polymerization: Overview [jove.com]

- 9. real.mtak.hu [real.mtak.hu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cross Metathesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

High-Efficiency Synthesis of Sulfones via Ruthenium(II) Sulfate Catalysis

Application Note & Protocol Guide

Executive Summary

Sulfones are critical pharmacophores in medicinal chemistry, serving as key structural motifs in antibiotics, HIV protease inhibitors, and non-steroidal anti-inflammatory drugs (e.g., COX-2 inhibitors). While the oxidative transformation of sulfides to sulfones is well-established, traditional methods often rely on Ruthenium(III) Chloride (

This guide details a Halide-Free Protocol using Ruthenium(II) Sulfate . This approach mitigates the risk of halogen contamination in late-stage pharmaceutical intermediates and prevents chloride-induced corrosion in stainless steel reactors. The protocol leverages the in-situ generation of the active high-valent Ruthenium tetroxide (

Scientific Foundation & Mechanism

The "Catalytic Shuttle" Mechanism

The efficacy of Ruthenium sulfate lies in its ability to access high oxidation states under mild conditions. The Ru(II) cation acts as a pre-catalyst. Upon exposure to a terminal oxidant (typically Sodium Periodate,

Key Mechanistic Features:

-

Activation:

is oxidized to -

Oxygen Transfer:

transfers an oxygen atom to the sulfide sulfur, reducing to -

Re-oxidation: The terminal oxidant immediately re-oxidizes

back to -

Selectivity: The reaction proceeds via the sulfoxide intermediate. The second oxidation (sulfoxide

sulfone) is generally faster than the first, preventing the accumulation of sulfoxide side-products.

Visualization: The Catalytic Cycle

The following diagram illustrates the oxidative shuttling pathway.

Figure 1: The this compound catalytic cycle. The Ru species shuttles between +4 and +8 oxidation states, driven by the terminal oxidant.

Experimental Protocols

Protocol A: Standard Batch Synthesis (Gram Scale)

Objective: Complete oxidation of an alkyl-aryl sulfide to sulfone. Scale: 10 mmol substrate.

Reagents:

-

Substrate: Thioanisole (or derivative) (10 mmol)

-

Catalyst: this compound solution (0.5 mol% eq relative to substrate)

-

Note: If commercial RuSO4 is unavailable, generate in situ by reacting

with dilute

-

-

Oxidant: Sodium Periodate (

) (30 mmol, 3.0 equiv) -

Solvent: Acetonitrile (

) / Water ( -

Quench: Saturated Sodium Thiosulfate (

)

Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of sulfide substrate in 20 mL Acetonitrile.

-

Catalyst Addition: Add the this compound catalyst (0.05 mmol). Stir for 2 minutes. The solution may appear pale pink or grey.

-

Oxidant Solution: Dissolve 30 mmol

in 20 mL warm water. -

Reaction Initiation: Add the oxidant solution to the reaction flask dropwise over 10 minutes.

-

Observation: The reaction is exothermic. A yellow/orange color indicates the formation of

. If the mixture turns black (

-

-

Monitoring: Stir vigorously at Room Temperature (25°C). Monitor via TLC or HPLC every 30 minutes.

-

Target: Disappearance of sulfoxide intermediate.

-

-

Quench: Once complete (typically 1–2 hours), add 10 mL saturated

. Stir for 10 minutes to reduce excess oxidant and precipitate Ruthenium as black -

Workup: Filter the mixture through a Celite pad to remove Ruthenium solids. Extract the filtrate with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

Protocol B: Green/Halide-Free Variant (High Throughput)

Objective: Rapid screening of drug-like scaffolds using

Procedure:

-

Solvent: Ethyl Acetate / Water (biphasic system).

-

Oxidant: 30%

(4.0 equiv). -

Catalyst: this compound (1.0 mol%).

-

Execution: Mix reagents in a sealed vial. Stir at 900 RPM at 40°C for 4 hours.

-

Validation: This method avoids the heavy salt waste associated with Periodate.

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of sulfones.

Performance Data & Optimization

The following table summarizes expected outcomes based on substrate electronic properties when using Protocol A.

| Substrate Type | Example | Time (h) | Yield (%) | Selectivity (Sulfone:Sulfoxide) | Notes |

| Electron-Rich | Thioanisole | 0.5 | >95 | >99:1 | Very fast; exotherm management required. |

| Electron-Poor | 4-Nitrothioanisole | 2.5 | 88 | 95:5 | Slower oxidation; may require heating to 40°C. |

| Steric Bulk | Di-tert-butyl sulfide | 4.0 | 82 | 90:10 | Steric hindrance slows O-transfer; increase catalyst to 1 mol%. |

| Heterocyclic | 2-(Methylthio)pyridine | 1.5 | 92 | >99:1 | N-oxide formation is a potential side reaction (pH control helps). |

Troubleshooting Guide

-

Problem: Reaction stalls at Sulfoxide stage.

-

Cause: Catalyst deactivation (precipitation of

) or oxidant depletion. -

Solution: Add a second aliquot of catalyst (0.1 mol%) and ensure vigorous stirring to keep phases mixed.

-

-

Problem: Low Yield / Black Precipitate.

-

Cause: "Ruthenium Crash-out." The re-oxidation of Ru(IV) to Ru(VIII) is slower than the reduction by sulfide.

-

Solution: Increase the concentration of the terminal oxidant or switch to a biphasic system (

) to stabilize the

-

Safety & Handling (E-E-A-T)

-

Ruthenium Tetroxide (

): This volatile species is highly toxic and a strong oxidant. Although generated in situ, reactions must be performed in a fume hood . -

Explosion Hazard: Do not use acetone or other oxidizable ketones as solvents, as

can react violently with them. -

Waste Disposal: Ruthenium residues should be collected in heavy metal waste streams. The Celite pad used for filtration will contain Ruthenium and should be treated as hazardous solid waste.

References

-

Foundational Mechanism: P. H. J. Carlsen, T. Katsuki, V. S. Martin, K. B. Sharpless, "A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds," The Journal of Organic Chemistry, vol. 46, no. 19, pp. 3936–3938, 1981.

-

Green Chemistry Variant: K. Sato, M. Hyodo, M. Aoki, X. Q.[1] Zheng, R. Noyori, "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions," Tetrahedron, vol. 57, no. 13, pp. 2469-2476, 2001.[1]

-

Ruthenium Sulfate Characterization: P. Bogdanoff et al., "Ruthenium sulphide thin layers as catalysts for the electrooxidation of water," Physical Chemistry Chemical Physics, vol. 15, pp. 1452-1459, 2013.[2] (Validates Ru-Sulfate/Sulfide stability in acidic media).

-

General Review: "Recent Advances in Catalytic Oxidation of Organic Sulfides," Frontiers in Chemistry, 2020.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Degradation of Ruthenium(II) Olefin Metathesis Catalysts

Welcome to the technical support center for Ruthenium(II) olefin metathesis catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during metathesis reactions, with a focus on understanding and mitigating catalyst degradation. By explaining the "why" behind experimental observations and providing actionable solutions, we aim to enhance the efficiency and success of your catalytic processes.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing and Solving Common Metathesis Problems

This section addresses prevalent issues in a question-and-answer format, linking them to specific catalyst degradation pathways.

FAQ 1: My ring-closing metathesis (RCM) reaction is sluggish or has stalled, resulting in low yield. What are the likely causes?

Several factors related to catalyst degradation can lead to incomplete conversion.

-

Bimolecular Decomposition: At higher catalyst concentrations, especially with less stable catalysts like the first-generation Grubbs catalyst, a bimolecular decomposition pathway can become significant.[1] This process involves the reaction of two catalyst molecules, leading to inactive ruthenium species. To mitigate this, consider lowering the catalyst loading and running the reaction at a more dilute concentration, if feasible for your substrate.

-

Reaction with Impurities: Ruthenium catalysts are sensitive to various impurities that may be present in your solvent or substrate.

-

Alcohols and Water: Alcohols, particularly primary alcohols, can react with Grubbs-type catalysts to form ruthenium hydride species, which are often responsible for isomerization rather than metathesis.[2] This reaction is accelerated by bases.[2] Water can lead to the formation of ruthenium hydroxide species, which can also initiate catalyst decomposition.[2]

-

Amines: Amines can coordinate to the ruthenium center and promote decomposition.[2][3] The specific pathway can depend on the amine and the catalyst structure.

-

Peroxides: Peroxides, often present in aged ethereal solvents like THF or diethyl ether, can oxidize the metal-carbene bond, rendering the catalyst inactive.[4]

-

-

Thermal Decomposition: While many modern ruthenium catalysts are thermally robust, prolonged exposure to high temperatures can lead to decomposition.[1][5][6] The propagating methylidene species, a key intermediate in many RCM reactions, is particularly susceptible to thermal degradation.[1][7] If you are using elevated temperatures, consider if a more active, lower-temperature catalyst might be suitable.

Troubleshooting Guide: Low RCM Yield

| Potential Cause | Recommended Action | Scientific Rationale |

| Bimolecular Decomposition | Decrease catalyst loading. Increase solvent volume to dilute the reaction. | Reduces the probability of two catalyst molecules encountering each other. |

| Solvent/Substrate Impurities | Use freshly purified, anhydrous, and deoxygenated solvents. Purify substrates via flash chromatography, distillation, or by passing through a plug of activated alumina. | Removes impurities like water, alcohols, amines, and peroxides that can deactivate the catalyst.[2][4] |

| Thermal Instability | Run the reaction at the lowest effective temperature. Consider using a more thermally stable catalyst generation if high temperatures are necessary. | Minimizes thermal decomposition pathways of the catalyst and key intermediates.[1][7] |

FAQ 2: I am observing significant amounts of isomerized starting material or product in my cross-metathesis (CM) reaction. What is causing this and how can I prevent it?

The formation of isomerized byproducts is a common issue and is often linked to the generation of ruthenium hydride species from catalyst degradation.[2][8][9]

-

Formation of Ruthenium Hydrides: As mentioned, alcohols and other protic impurities can react with the ruthenium catalyst to form active ruthenium hydride species.[2] These hydrides are highly effective isomerization catalysts. Another pathway to hydride formation is through β-hydride elimination from a ruthenacyclobutane intermediate, a key step in a known decomposition mechanism.[10][11]

-

Decomposition to Isomerization-Active Species: Some catalyst decomposition pathways lead to the formation of ruthenium species that are themselves catalysts for olefin isomerization.[7][9] For example, the thermal decomposition of the second-generation Grubbs methylidene intermediate can produce a dinuclear ruthenium complex with catalytic isomerization activity.[7]

Troubleshooting Guide: Olefin Isomerization

| Potential Cause | Recommended Action | Scientific Rationale |

| Ruthenium Hydride Formation | Rigorously purify solvents and substrates to remove protic impurities like alcohols and water. | Prevents the formation of ruthenium hydride species that are potent isomerization catalysts.[2] |

| Catalyst Decomposition Products | Add a small amount of a mild acid scavenger or an isomerization inhibitor like 1,4-benzoquinone. | These additives can suppress the activity of isomerization-active species.[6][12] |

| High Reaction Temperature | Lower the reaction temperature. | Reduces the rate of catalyst decomposition into isomerization-active species. |

FAQ 3: My catalyst solution changes color from the typical brown/red to green or black, and the reaction stops. What does this color change indicate?

A significant color change often signals catalyst decomposition into inactive species.

-

Formation of Inactive Ruthenium Species: The characteristic colors of active ruthenium metathesis catalysts are due to their specific electronic structures. Decomposition leads to a variety of other ruthenium complexes, often with different oxidation states and coordination environments, resulting in a color change. For instance, the formation of certain dinuclear ruthenium complexes can lead to a color change.[13]

-

Oxidation: In the presence of oxygen, especially in solution, the Ru(II) center can be oxidized, leading to inactive species.[4] This is often accompanied by a color change.

Troubleshooting Guide: Catalyst Color Change and Deactivation

| Potential Cause | Recommended Action | Scientific Rationale |

| Decomposition to Inactive Species | Ensure rigorous exclusion of air and moisture by using proper Schlenk techniques or working in a glovebox. | Prevents decomposition pathways initiated by oxygen and water.[4] |

| Reaction with Functional Groups | If your substrate contains functional groups known to interact with the catalyst (e.g., some amines, thiols), consider using a more robust catalyst or protecting the functional group. | Certain functional groups can directly lead to catalyst decomposition.[2] |

Section 2: Visualizing Degradation Pathways

Understanding the mechanisms of catalyst decomposition is crucial for effective troubleshooting. The following diagrams illustrate key degradation pathways.

Diagram 1: Amine-Induced Decomposition

Caption: Reaction with alcohols can form isomerization-active hydrides. [2]

Diagram 3: Olefin-Driven Decomposition via β-Hydride Elimination

Caption: A key decomposition pathway involving a metallacyclobutane intermediate. [10][11]

Section 3: Experimental Protocols for Catalyst Preservation

Proactive measures are key to preventing catalyst degradation.

Protocol 1: Rigorous Solvent Purification

-

Selection of Still: Use a solvent purification system (still) with appropriate drying agents. For ethereal solvents like THF, sodium/benzophenone is a common and effective choice. For hydrocarbons and chlorinated solvents, activated alumina columns are often used.

-

Degassing: Before collection, ensure the solvent is thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by several freeze-pump-thaw cycles.

-

Collection and Storage: Collect the purified solvent under a positive pressure of inert gas directly into a flame-dried Schlenk flask. Store the solvent over molecular sieves (ensure the sieves are activated by heating under vacuum) in a glovebox or sealed under an inert atmosphere.

Protocol 2: Substrate Purification

-

Initial Assessment: Analyze your substrate for potential impurities using techniques like NMR or GC-MS.

-

Purification Method Selection:

-

Flash Chromatography: For non-volatile solids and oils, flash chromatography using a de-activated silica or alumina column is effective for removing polar impurities.

-

Distillation: For volatile liquids, distillation under reduced pressure can remove non-volatile impurities.

-

Activated Alumina Plug: For a quick purification, dissolving the substrate in a minimal amount of a non-polar solvent and passing it through a short plug of activated neutral alumina can remove many polar impurities.

-

-

Final Handling: After purification, store the substrate under an inert atmosphere, especially if it is sensitive to air or moisture.

Section 4: Post-Reaction Ruthenium Removal

Even with a successful reaction, residual ruthenium can be problematic, especially in pharmaceutical applications.

-

Adsorbent-Based Scavenging: Various solid-supported scavengers can effectively remove ruthenium impurities. These include functionalized silica gels, activated carbon, and isocyanide-based scavengers. [2][14]The choice of scavenger may depend on the specific ruthenium species present after the reaction.

-

Extraction: Aqueous washes with a coordinating ligand can extract ruthenium salts into the aqueous phase. Common ligands for this purpose include tris(hydroxymethyl)phosphine (THMP), 2-mercaptonicotinic acid (MNA), and cysteine. [14]

-

Crystallization: Often, the desired product can be purified from ruthenium impurities by crystallization.

References

-

Decomposition of Ruthenium Olefin Metathesis Catalyst - MDPI. Available at: [Link]

-

Ruthenium Carbene-Based Olefin Metathesis Initiators: Catalyst Decomposition and Longevity. Available at: [Link]

-

Decomposition Pathways of Z-Selective Ruthenium Metathesis Catalysts - PMC. Available at: [Link]

-

Stabilization of (Trialkylphosphine)ruthenium Alkylidene Metathesis Catalysts using Phosphine Exchange | Organometallics - ACS Publications. Available at: [Link]

-

Donor-Induced Decomposition of the Grubbs Catalysts: An Intercepted Intermediate | Organometallics - ACS Publications. Available at: [Link]

-

Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization | Journal of the American Chemical Society. Available at: [Link]

-

Study on the Deactivation Mechanism of Ru/C Catalysts - MDPI. Available at: [Link]

-

Decomposition of Ruthenium Metathesis Catalysts: Unsymmetrical N-Heterocyclic Carbenes versus Cyclic Alkyl Amino Carbenes | Organometallics - ACS Publications - ACS.org. Available at: [Link]

-

Impact of the olefin structure on the catalytic cycle and decomposition rates of Hoveyda–Grubbs metathesis catalysts - RSC Publishing. Available at: [Link]

-

Selected Reactions of 1 Generation Grubbs Catalyst - UJ Content. Available at: [Link]

-

Inhibition of the Decomposition Pathways of Ruthenium Olefin Metathesis Catalysts: Development of Highly Efficient Catalysts for Ethenolysis - PubMed. Available at: [Link]

-

Metathesis Activity and Stability of New Generation Ruthenium Polymerization Catalysts | Macromolecules - ACS Publications. Available at: [Link]

-

Stability of Ruthenium/Carbon Catalytic Materials during Operation in Carbon Monoxide Methanation Process - MDPI. Available at: [Link]

-

Stable CAAC-based Ruthenium Complexes for Dynamic Olefin Metathesis Under Mild Conditions - ChemRxiv. Available at: [Link]

-

Understanding the Structural Deactivation of Ruthenium Catalysts on an Atomic Scale under both Oxidizing and Reducing Conditions | Request PDF - ResearchGate. Available at: [Link]

-

Recent Advances in Ruthenium-Based Olefin Metathesis - PMC - NIH. Available at: [Link]

-

Deactivation of Ruthenium Metathesis Catalysts via Facile Formation of Face-Bridged Dimers | Request PDF - ResearchGate. Available at: [Link]

-

Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Grubbs G2 metathesis catalyst synthesis troubleshooting : r/Chempros - Reddit. Available at: [Link]

-

Decomposition of a Key Intermediate in Ruthenium-Catalyzed Olefin Metathesis Reactions | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Ring Closing Metathesis (RCM) - Organic Chemistry Portal. Available at: [Link]

-

Ruthenium-Based Olefin Metathesis Catalysts Bearing pH-Responsive Ligands - The Aquila Digital Community. Available at: [Link]

- Impurity reduction in Olefin metathesis reactions - Google Patents.

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. React App [pmc.umicore.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Decomposition Pathways of Z-Selective Ruthenium Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Impact of the olefin structure on the catalytic cycle and decomposition rates of Hoveyda–Grubbs metathesis catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. US7507854B2 - Impurity reduction in Olefin metathesis reactions - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Quenching and workup procedures for Ruthenium(II) catalyzed reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ruthenium(II) catalyzed reactions. This guide provides in-depth information, troubleshooting advice, and detailed protocols for the critical quenching and workup stages of your experiments. Proper post-reaction procedures are paramount for ensuring product purity, stability, and the removal of residual metal, which is a critical concern in pharmaceutical applications.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the challenges and strategies associated with purifying the products of Ruthenium(II) catalyzed reactions.

Q1: Why is it so difficult to remove ruthenium residues from my reaction mixture?

A: The difficulty arises from the fact that during the catalytic cycle, the initial well-defined catalyst decomposes into multiple, often highly colored, ruthenium-containing byproducts.[1][2] These species can have varying polarities and solubilities, making them challenging to remove completely with a single purification method like standard silica gel chromatography. Residual ruthenium can also lead to undesired side reactions, such as the isomerization of double bonds or product decomposition over time.[2]

Q2: What is "quenching" and why is it a critical first step?

A: Quenching is the process of deactivating the ruthenium catalyst to halt its reactivity. This is crucial because allowing the active catalyst to remain in the mixture can lead to product degradation, formation of byproducts, or isomerization, especially during solvent removal or heating.[3] A rapid and effective quench ensures that the product isolated is the desired one and simplifies the subsequent purification process by converting the active catalyst into a species that is easier to remove.

Q3: What are the main strategies for quenching and removing ruthenium catalysts?

A: There are two primary approaches:

-

Scavenging/Coordination: This involves adding a reagent that binds strongly to the ruthenium center, deactivating it and changing its physical properties (e.g., polarity) to facilitate removal. Common scavengers include dimethyl sulfoxide (DMSO), triphenylphosphine oxide (Ph₃P=O), functionalized isocyanides, and tris(hydroxymethyl)phosphine (THMP).[1][2][3]

-

Oxidation: This method involves oxidizing the ruthenium metal center (typically to the highly insoluble Ruthenium(IV) oxide, RuO₂). This effectively kills the catalytic activity and causes the metal to precipitate, allowing for removal by simple filtration. A common and effective oxidizing agent is hydrogen peroxide.[4]

Q4: How do I choose the best workup procedure for my specific reaction?

A: The choice depends on several factors:

-

Product Stability: If your product is sensitive to oxidation, an oxidative workup with hydrogen peroxide may not be suitable.

-

Product Polarity: Highly polar products can be difficult to separate from polar ruthenium scavengers like DMSO. In such cases, a non-polar scavenger or an oxidative workup might be preferable.

-

Required Purity: For pharmaceutical applications, extremely low levels of ruthenium (<10 ppm) are often required.[2][5] This may necessitate a combination of techniques, such as treatment with a scavenger, filtration through activated carbon, and a final crystallization step.[5][6]

-

Scale: On a large scale, methods involving large volumes of solvents for chromatography are less practical. Extraction- and precipitation-based methods are often more scalable.[5]

Q5: My product contains an olefin. What's the best way to prevent isomerization during workup?

A: Isomerization is typically caused by residual, active ruthenium-hydride species that can form as decomposition products.[7] To prevent this, the catalyst must be quenched swiftly and completely. Using a rapid quenching agent like a polar isocyanide can be highly effective, as it quickly deactivates the catalyst's carbene reactivity.[3] Promptly moving from the quenching step to the removal/purification step is also critical.

Troubleshooting Guide

This table provides solutions to common issues encountered during the workup of Ruthenium(II) catalyzed reactions.

| Problem | Probable Cause(s) | Recommended Solutions & Strategies |

| Persistent Color in Product After Chromatography | Incomplete removal of highly colored ruthenium byproducts. Standard silica gel is not effective enough on its own.[2] | Primary: Treat the crude reaction mixture with a scavenger like DMSO or triphenylphosphine oxide for several hours before filtration through a silica plug.[1] Secondary: Pass the crude product through a pad of activated carbon.[2][6] Alternative: Use an oxidative workup with aqueous hydrogen peroxide to precipitate ruthenium as insoluble RuO₂.[4] |

| Low Product Yield After Workup | 1. Product decomposition caused by residual catalyst activity. 2. Harsh workup conditions (e.g., strong oxidants, heat). | 1. Quench the reaction immediately upon completion using a suitable agent (e.g., ethyl vinyl ether, isocyanide).[3][4] 2. Choose a milder workup procedure. If the product is acid/base sensitive, use neutral scavengers and avoid aggressive pH adjustments during extractions. |

| Isomerization of Double Bonds in Product | Incomplete deactivation of the catalyst, leading to the formation of active ruthenium-hydride species.[7] | Ensure a rapid and complete quench. Isocyanide-based scavengers are particularly effective at rapidly destroying carbene reactivity.[3] Minimize the time between reaction completion and catalyst removal. |

| High Ruthenium Levels in Final Product (detected by ICP-MS) | The chosen workup method is inefficient for the specific ruthenium byproducts present. A single method is often insufficient for pharmaceutical-grade purity.[8] | Combine multiple purification techniques. For example, perform an aqueous extraction with a water-soluble scavenger like cysteine, followed by treatment with activated carbon, and finally crystallization.[5][6] Using specialized isocyanide scavengers can reduce ruthenium levels to below 5 ppm.[4] |

| Difficulty Separating Product from Scavenger | The product and the scavenger have similar polarities (e.g., a polar product and DMSO). | Select a scavenger with orthogonal solubility. If the product is polar, consider a non-polar scavenger or a polymer-supported scavenger that can be filtered off.[9] Alternatively, an oxidative quench avoids introducing a soluble scavenger altogether.[4] |

Visual Guides & Workflows

General Experimental Workflow

The following diagram outlines a typical sequence for quenching and purifying the products of a Ruthenium(II) catalyzed reaction.

Caption: General workflow for post-reaction processing.

Decision Tree for Workup Strategy Selection

This diagram helps you choose an appropriate workup strategy based on key experimental parameters.

Caption: Decision tree for selecting a workup strategy.

Detailed Experimental Protocols

Protocol 1: Scavenger-Assisted Removal with DMSO

This method uses dimethyl sulfoxide (DMSO) to coordinate with ruthenium byproducts, increasing their polarity and facilitating their removal by silica gel filtration.[1] This protocol is effective for a wide range of products but may be less suitable for highly polar compounds.

Materials:

-

Crude reaction mixture

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM) or other suitable solvent

-

Silica gel (230-400 mesh)

-

Celite or diatomaceous earth

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Quenching: Once the reaction is deemed complete by TLC or another monitoring method, add DMSO to the reaction flask. A common ratio is 50 equivalents of DMSO relative to the amount of ruthenium catalyst used.[1]

-

Stirring: Stir the mixture at room temperature for a minimum of 8 hours, though 12 hours is optimal for effective scavenging.[1]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

-

Redissolution & Filtration: Redissolve the crude residue in a minimal amount of a non-polar solvent (e.g., DCM or diethyl ether). Pass this solution through a short plug of silica gel. A layer of Celite or sand on top of the silica can prevent disturbance of the silica bed.

-

Elution: Elute the product from the silica plug with an appropriate solvent system, leaving the dark ruthenium-DMSO complexes adsorbed onto the silica.

-

Drying and Concentration: Dry the collected filtrate over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Oxidative Removal with Hydrogen Peroxide

This protocol utilizes an oxidizing agent to convert soluble ruthenium species into insoluble ruthenium dioxide (RuO₂), which can be easily removed by filtration.[4] This method is fast and avoids introducing soluble scavengers.

Materials:

-

Crude reaction mixture

-

15% aqueous hydrogen peroxide (H₂O₂) solution (handle with care)

-

A suitable organic solvent for extraction (e.g., ethyl acetate, DCM)

-

Celite or diatomaceous earth

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Quenching and Oxidation: To the crude reaction mixture, add a 15% aqueous solution of hydrogen peroxide. Stir vigorously for 1-2 hours. You should observe the formation of a dark precipitate (RuO₂).

-

Filtration: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the precipitated RuO₂. Wash the Celite pad thoroughly with more of the organic solvent.

-

Workup: Transfer the combined filtrate to a separatory funnel.

-

Quench Excess Peroxide: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining hydrogen peroxide.

-

Aqueous Washes: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to afford the product. This method can routinely achieve ruthenium levels lower than 2 ppm.[4]

References

-

Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413. [Link]

-

Knight, D. W., Morgan, I. R., & Proctor, A. J. (2010). A simple oxidative procedure for the removal of ruthenium residues from metathesis reaction products. Tetrahedron Letters, 51(4), 638-640. [Link]

-

Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. Journal of the American Chemical Society, 128(11), 3508–3509. [Link]

-

Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]

-

Farrer, B. T., & Tumas, W. (2006). A Practical Method for the Removal of Ruthenium Byproducts by Supercritical Fluid Extraction. Organic Process Research & Development, 10(5), 1034–1037. [Link]

-

Vougioukalakis, G. C. (2012). Removing ruthenium residues from olefin metathesis reaction products. Chemistry – A European Journal, 18(29), 8868-80. [Link]

-

Wheeler, K. A., Ben-Asuly, A., & Fogg, D. E. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(6), 1072-1081. [Link]

-

Anderson, N. G. (2017). Removing Ru from metathesis reactions. Anderson's Process Solutions. [Link]

-

Johnson, J. A. (2013). New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization. DSpace@MIT. [Link]

-

Meggers, E. (2021). Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews, 50(16), 9339-9360. [Link]

-

Bartholomew, C. H. (2001). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Brigham Young University - Chemical Engineering. [Link]

-

Smith, K. J. (2010). Introduction to Homogenous Catalysis with Ruthenium-Catalyzed Oxidation of Alcohols: An Experiment for Undergraduate Advanced Inorganic Chemistry. DigitalCommons@Fairfield. [Link]

-

Wang, H., et al. (2024). Study on the Deactivation Mechanism of Ru/C Catalysts. MDPI. [Link]

-

Foscato, M., et al. (2017). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society, 139(44), 15831–15845. [Link]

-

Over, H. (2012). Understanding the Structural Deactivation of Ruthenium Catalysts on an Atomic Scale under both Oxidizing and Reducing Conditions. ResearchGate. [Link]

-

Anilkumar, G., et al. (2023). Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes. RSC Publishing. [Link]

Sources

- 1. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]

- 2. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Removing ruthenium residues from olefin metathesis reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization [dspace.mit.edu]

Troubleshooting low yields in Ruthenium(II) sulfate mediated synthesis

Topic: Troubleshooting Low Yields & Catalyst Deactivation

Status: Operational | Tier: Level 3 (Advanced Application Support)

Introduction: The "Invisible" Catalyst

Welcome to the Advanced Catalysis Support Hub. If you are accessing this guide, you are likely facing a specific frustration: inconsistent yields or complete reaction stalling in Ruthenium(II) sulfate (

Unlike robust phosphine-ligated ruthenium complexes (e.g., Grubbs or Noyori catalysts), "this compound" is rarely a discrete, shelf-stable reagent. It is a transient, highly reactive species generated in situ within aqueous acidic media. It operates at the razor's edge of redox stability.

The Core Problem: Ru(II) in aqueous sulfate media is thermodynamically unstable toward oxidation. It rapidly oxidizes to Ru(III) or disproportionates to insoluble